(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-[(4-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYEFAEONRRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681342 | |
| Record name | {3-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-70-9 | |
| Record name | B-[3-[(4-Chlorophenoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Lithiation and Borylation
One common method involves directed lithiation of the substituted phenyl ring followed by quenching with a boron electrophile such as trimethyl borate.
- Starting Material: 3-(4-chlorophenoxymethyl)benzene or its halogenated derivative.
- Lithiation: Treatment with a strong base such as n-butyllithium at low temperatures (-78 °C) to generate the aryllithium intermediate at the 3-position.
- Borylation: Addition of trimethyl borate (B(OMe)3) to the aryllithium intermediate.
- Hydrolysis: Acidic work-up to convert the boronate ester intermediate to the boronic acid.
- High regioselectivity for lithiation at the 3-position.
- Good yields of the desired boronic acid.
- Requires strict anhydrous and low-temperature conditions.
- Sensitive to moisture and air.
Miyaura Borylation (Palladium-Catalyzed Cross-Coupling)
Another widely used method is the palladium-catalyzed borylation of aryl halides (typically bromides or iodides) using bis(pinacolato)diboron.
- Starting Material: 3-(4-chlorophenoxymethyl)phenyl bromide or iodide.
- Catalyst: Pd(0) complexes such as Pd(dppf)Cl2.
- Reagents: Bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate).
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.
- Reaction Conditions: Heating at 80–100 °C under inert atmosphere.
- Hydrolysis: Conversion of the pinacol boronate ester to boronic acid by acidic or basic hydrolysis.
- Mild reaction conditions.
- Broad functional group tolerance.
- Scalable for industrial synthesis.
- Requires expensive palladium catalysts.
- Necessitates preparation of aryl halide precursors.
Direct C–H Borylation
Emerging methods involve direct C–H borylation catalyzed by iridium complexes, enabling direct installation of boronic acid groups without pre-functionalization.
- Use of iridium catalysts with bipyridine ligands.
- Reaction with bis(pinacolato)diboron under mild conditions.
- Selective borylation at the 3-position guided by steric and electronic factors.
- Avoids halogenated intermediates.
- Atom-economical and environmentally friendly.
- Requires precise control of regioselectivity.
- Still under development for complex substrates like this compound.
Detailed Research Findings and Data
Comparative Yields and Conditions
| Method | Starting Material | Catalyst/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation + Borylation | 3-(4-chlorophenoxymethyl)benzene | n-BuLi, B(OMe)3 | -78 °C, inert atmosphere | 65–75 | Sensitive to moisture |
| Miyaura Borylation | 3-(4-chlorophenoxymethyl)phenyl bromide | Pd(dppf)Cl2, B2pin2, KOAc | 80–100 °C, inert atmosphere | 70–85 | Scalable, mild conditions |
| Direct C–H Borylation | 3-(4-chlorophenoxymethyl)benzene | Ir catalyst, B2pin2 | Room temp to 80 °C | 40–60 | Regioselectivity challenges |
Reaction Monitoring and Purification
- Monitoring: TLC and HPLC are commonly used to track reaction progress.
- Purification: Typically involves aqueous work-up, extraction, and recrystallization or chromatography to isolate pure boronic acid.
- Characterization: Confirmed by NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry.
Notes on Industrial and Environmental Aspects
- The Miyaura borylation method is favored industrially due to its scalability and functional group tolerance.
- Use of palladium catalysts requires recovery and recycling to minimize cost and environmental impact.
- Direct C–H borylation methods are promising for greener synthesis but need further optimization for complex molecules.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: For converting the boronic acid to phenol.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₃H₁₃ClB O₂
Molecular Weight: 232.5 g/mol
CAS Number: 1072951-91-7
The compound features a phenyl group with a chlorophenoxy substituent and a boronic acid functional group, which contributes to its unique reactivity and utility in various chemical reactions.
Organic Synthesis
(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid is primarily used as a building block in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions, such as the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds.
Table 1: Comparison of Boronic Acids in Organic Synthesis
| Boronic Acid | Reaction Type | Key Features |
|---|---|---|
| This compound | Suzuki Coupling | Effective for biaryl synthesis |
| 4-Chlorophenylboronic acid | Cross-Coupling | Commonly used but less versatile |
| 3-Fluoro-4-methylphenylboronic acid | C-C Bond Formation | Shows distinct reactivity due to fluorine |
Medicinal Chemistry
The compound has been explored for its potential in drug development, particularly for targeting specific biological pathways. Its ability to form reversible covalent bonds with diols makes it suitable for creating glucose-responsive drug delivery systems.
Case Study: Glucose-Responsive Drug Delivery Systems
A study published in Nature Biomedical Engineering demonstrated the efficacy of microneedle patches incorporating this compound for insulin delivery. The patches utilize the glucose-borate complex formation to modulate hormone release based on blood sugar levels, showcasing effective glycemic control in diabetic models.
Material Science
In material science, this compound is used to synthesize advanced materials such as hydrogels and polymers that exhibit unique properties like self-healing and responsiveness to environmental stimuli.
Case Study: Self-Healing Hydrogels
Research has shown that hydrogels containing this compound can accelerate wound healing processes by mitigating oxidative stress and providing antibacterial effects. This application is particularly relevant in diabetic conditions where wound healing is often compromised.
Mechanism of Action
The mechanism of action of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound’s structural analogs vary in substituent positions and functional groups, leading to distinct chemical behaviors:
Key Observations :
- Substituent Type: Benzyloxy groups (e.g., [2377611-50-0]) improve lipid solubility compared to phenoxymethyl groups, influencing pharmacokinetic properties .
- Methyl Substitution : The methyl group in CID 55161911 introduces steric hindrance, possibly reducing reactivity in cross-coupling reactions .
Physicochemical Properties
Solubility and Stability
- Target Compound: Limited solubility data available, but analogs like B4 (3-((2,6-dimethoxyphenylimino)methyl)phenyl boronic acid) show solubility in ethanol and DMSO due to methoxy groups .
- Hydroxyl-Containing Analogs : (2,4-Dichloro-5-hydroxyphenyl)boronic acid may exhibit higher aqueous solubility at basic pH due to the hydroxyl group’s ionization .
- Benzyloxy Derivatives : Enhanced lipophilicity (e.g., [2377611-50-0]) could improve membrane permeability in drug design .
Spectral Characteristics
Suzuki-Miyaura Cross-Coupling
- Electron-Withdrawing Effects: The 4-chlorophenoxy group in the target compound likely enhances reactivity compared to methyl-substituted analogs (e.g., CID 55161911), as electron withdrawal stabilizes the boronate intermediate .
- Steric Hindrance : Methyl or benzyloxy groups (e.g., [2377611-50-0]) may slow coupling rates due to steric blocking of the boron atom .
Materials Science
- Room-Temperature Phosphorescence (RTP) : Grafting boronic acids with carbazolyl groups (e.g., (N-phenylcarbazol-2-yl)-boronic acid) achieves RTP lifetimes >3.5 s, whereas the target compound’s simpler structure may lack such properties .
Biological Activity
(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a phenyl ring substituted with a chlorophenoxy group and a boronic acid moiety, which is crucial for its biological interactions.
Anticancer Activity
Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer properties. A study on related boronic compounds demonstrated that they could inhibit the growth of prostate cancer cells, with cell viability dropping to 33% at a concentration of 5 µM, while healthy cells remained largely unaffected . This selectivity suggests a potential for developing targeted cancer therapies.
Antimicrobial Properties
Antimicrobial activity has also been reported for boronic acids. In one study, various boronic compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 7 to 13 mm . This indicates that this compound may possess similar antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
Antioxidant Activity
The antioxidant capabilities of boronic acids have been explored using various assays. For instance, compounds similar to this compound have shown significant free radical scavenging activity, which is essential for mitigating oxidative stress-related diseases . This property could enhance the compound's therapeutic profile in conditions like cancer and neurodegenerative diseases.
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols in biomolecules. This property allows it to modulate enzyme activities and interfere with cellular signaling pathways associated with cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. For example:
Chlorophenoxy introduction : Electrophilic substitution or Ullmann coupling to attach the 4-chlorophenoxy group.
Boronic acid installation : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .
- Optimization : Yield improvements (70–85%) are achieved by controlling moisture levels (strict anhydrous conditions) and using ligands like SPhos to stabilize the Pd catalyst .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- LC-MS/MS : Quantify impurities (e.g., dehalogenated byproducts) with a C18 column, 0.1% formic acid in water/acetonitrile mobile phase, and MRM transitions for boronic acid fragments (e.g., m/z 227→181) .
- NMR : Confirm substitution patterns via ¹H-NMR (δ 7.4–7.6 ppm for aromatic protons, δ 5.2 ppm for -OCH₂-), ¹¹B-NMR (δ 28–32 ppm for boronic acid), and ¹³C-NMR for carbonyl/coupling validation .
Q. What solvents and storage conditions prevent decomposition of this boronic acid?
- Stability : Store at –20°C under argon in anhydrous DMSO or THF. Avoid protic solvents (e.g., water, alcohols) to prevent boroxine formation. Purity degrades by ~5% over 6 months if exposed to humidity .
Advanced Research Questions
Q. How does the electronic effect of the 4-chlorophenoxy group influence Suzuki-Miyaura coupling efficiency?
- Mechanistic insight : The electron-withdrawing chloro group enhances electrophilicity of the boronic acid, accelerating transmetallation. However, steric hindrance from the (chlorophenoxy)methyl group can reduce coupling yields with bulky aryl halides.
- Case study : Coupling with 2-naphthyl bromide achieved 82% yield in THF/H₂O (3:1) with K₂CO₃, compared to 64% for 2,6-dimethylbromobenzene .
Q. How can researchers resolve contradictory data in cross-coupling reaction yields?
- Troubleshooting framework :
Assess catalyst system : Switch from Pd(PPh₃)₄ to Pd(OAc)₂/XPhos for sterically hindered substrates.
Quantify impurities : Use LC-MS/MS to detect residual palladium (>10 ppm) or boronic acid dimers, which suppress yields.
Statistical validation : Calculate %RSD for replicate reactions (target <5%); outliers suggest inconsistent degassing or temperature control .
Q. What strategies mitigate protodeboronation during reactions under acidic conditions?
- Solutions :
- Add stabilizing agents: 2,4,6-collidine or neopentyl glycol to buffer pH and sequester protons.
- Use micellar catalysis: TPGS-750-M in water increases boronic acid stability (yield improvement from 45% to 78% in pH 4.5 conditions) .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Applications : Acts as a β-lactamase inhibitor scaffold by binding to catalytic serine residues.
- Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
